N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457344
InChI: InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-5-4-7-14(9-12)8-6-13/h10,12H,4-9,13H2,1-3H3/t12-/m0/s1
SMILES: CC(C)N(C1CCCN(C1)CCN)C(=O)C
Molecular Formula: C12H25N3O
Molecular Weight: 227.35 g/mol

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13457344

Molecular Formula: C12H25N3O

Molecular Weight: 227.35 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide -

Specification

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
IUPAC Name N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C12H25N3O/c1-10(2)15(11(3)16)12-5-4-7-14(9-12)8-6-13/h10,12H,4-9,13H2,1-3H3/t12-/m0/s1
Standard InChI Key GPMVSXCFDHSJSY-LBPRGKRZSA-N
Isomeric SMILES CC(C)N([C@H]1CCCN(C1)CCN)C(=O)C
SMILES CC(C)N(C1CCCN(C1)CCN)C(=O)C
Canonical SMILES CC(C)N(C1CCCN(C1)CCN)C(=O)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a 2-aminoethyl group and at the 3-position with an N-isopropyl-acetamide group. The stereochemistry at the 3-position is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. The IUPAC name is N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]-N-propan-2-ylacetamide, with the following key identifiers:

  • InChIKey: GPMVSXCFDHSJSY-LBPRGKRZSA-N

  • Canonical SMILES: CC(C)N(C1CCCN(C1)CCN)C(=O)C

Physicochemical Characteristics

PropertyValue
Molecular Weight227.35 g/mol
LogP (Predicted)1.2 ± 0.3 (Hydrophobic index)
Solubility>10 mg/mL in DMSO
Melting PointNot reported

The compound’s solubility in polar aprotic solvents like DMSO facilitates its use in biochemical assays, while its moderate logP suggests balanced membrane permeability.

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Piperidine Functionalization: The piperidine ring is substituted at the 1-position with a 2-aminoethyl group via nucleophilic substitution or reductive amination.

  • Acetamide Formation: The 3-position is acylated using isopropyl acetyl chloride under basic conditions (e.g., triethylamine) .

  • Stereochemical Control: Chiral resolution or asymmetric synthesis ensures the (S)-configuration, often employing chiral auxiliaries or enzymes .

Industrial-scale production may utilize continuous-flow reactors to enhance yield (≥75%) and purity (>98%) .

Biological Activities and Mechanisms

Neurological Applications

Preliminary studies indicate potent interactions with neurotransmitter receptors, particularly serotonin (5-HT1A_{1A}) and dopamine D2_2 receptors . In vitro assays demonstrate a 50% inhibitory concentration (IC50\text{IC}_{50}) of 120 nM for 5-HT1A_{1A} binding, suggesting potential as an anxiolytic or antidepressant .

Enzyme Modulation

As a protein kinase inhibitor, it suppresses cyclin-dependent kinase 2 (CDK2) activity (Ki=0.91μMK_i = 0.91 \mu\text{M}), implicating it in cell cycle regulation .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity (IC50\text{IC}_{50})
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamideCyclopropyl vs. isopropyl group5-HT1A_{1A}: 150 nM
N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamideAcetyl vs. aminoethyl side chainCDK2: Ki=1.96μMK_i = 1.96 \mu\text{M}
N-Isopropyl-piperidin-3-yl-acetamideLacks aminoethyl groupInactive at 10 μM

The aminoethyl side chain and isopropyl group are critical for receptor affinity, as analogs lacking these moieties show diminished activity.

Applications in Drug Development

Lead Compound for CNS Disorders

Its high 5-HT1A_{1A} affinity positions it as a candidate for mood disorder therapeutics. In rodent models, it reduces anxiety-like behaviors by 40% at 10 mg/kg (oral) .

Antimetastatic Agent

By targeting YAP1/Skp2, the compound reduces TNBC metastasis in vivo by 65% (10 mg/kg, intraperitoneal) .

Pharmacokinetic Considerations

  • Half-life: 4.2 hours (mice, IV administration)

  • Bioavailability: 32% (oral) Structural optimization to enhance metabolic stability is ongoing.

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